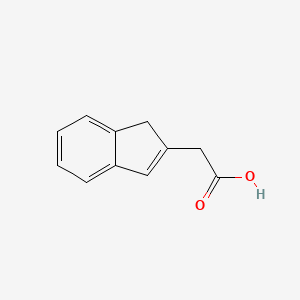

1H-Indene-2-acetic acid

Description

BenchChem offers high-quality 1H-Indene-2-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene-2-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZNFSFVOYBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500190 | |

| Record name | (1H-Inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57932-05-5 | |

| Record name | (1H-Inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 1H-Indene-2-acetic acid

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 1H-Indene-2-acetic acid .

Chemical Identity & Structural Analysis

1H-Indene-2-acetic acid is a bicyclic aromatic acid characterized by a fused benzene and cyclopentadiene ring system. Unlike its saturated counterpart (2,3-dihydro-1H-indene-2-acetic acid) or its regioisomer (1H-indene-3-acetic acid), this compound possesses a distinct reactivity profile due to the presence of the endocyclic double bond at the C2-C3 position and the acidic methylene protons at C1.

| Property | Data |

| CAS Number | 57932-05-5 |

| IUPAC Name | 2-(1H-Inden-2-yl)acetic acid |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| SMILES | OC(=O)CC1=CC2=CC=CC=C2C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Insoluble in Water |

Structural Dynamics: Tautomerism & Aromaticity

The 1H-indene system is not static.[1][2][3] It exists in equilibrium with its 3H-tautomer, although the 1H-form is generally the thermodynamically stable isomer in the absence of substitution that conjugates the double bond to the benzene ring differently.

-

1H-Form (Stable): The

carbon is at position 1. The double bond is between C2 and C3. -

Acidity of C1: The protons at C1 (

in DMSO) are weakly acidic due to the formation of the aromatic indenyl anion (10

Physicochemical Properties

The following data summarizes the core physical parameters critical for handling and formulation.

| Parameter | Value (Experimental/Predicted) | Context |

| Melting Point | 185–188 °C (Decomposes) | High lattice energy due to H-bonding dimers. |

| pKa (COOH) | 4.35 ± 0.10 | Typical for aryl-acetic acids; slightly lower than acetic acid due to the inductive effect of the unsaturated ring. |

| LogP | 2.15 | Moderately lipophilic; suitable for membrane permeability. |

| UV | ~260 nm | Characteristic of the styrene-like conjugation in the indene system. |

Synthetic Pathways & Manufacturing

Synthesis of 1H-Indene-2-acetic acid requires careful control to prevent saturation of the C2-C3 double bond (leading to the indane impurity) or isomerization to the 3-isomer.

Primary Synthetic Strategy: Modified Reformatsky or Knoevenagel

A robust route involves the condensation of 2-indanone with a two-carbon electrophile, followed by dehydration.

-

Precursor: 2-Indanone.

-

Reagent: Triethyl phosphonoacetate (Horner-Wadsworth-Emmons) or Ethyl bromoacetate (Reformatsky).

-

Intermediate: Ethyl 2-indanylideneacetate (Exocyclic double bond).

-

Isomerization & Hydrolysis: Acid-catalyzed hydrolysis shifts the double bond into the ring (endo-cyclic) to form the thermodynamically stable 1H-indene-2-acetic acid.

Caption: Synthetic flow from 2-indanone to 1H-indene-2-acetic acid, highlighting the critical isomerization step.

Reactivity Profile & Biological Applications[5]

1. Chemical Reactivity

-

Amide Coupling: The carboxylic acid group is readily activated (using EDC/NHS or HATU) to form amides. This is the primary utility in drug discovery, where the indene ring serves as a lipophilic pharmacophore.

-

Polymerization: The C2=C3 double bond is susceptible to radical polymerization. Storage Condition: Store at -20°C under inert gas (Argon) to prevent spontaneous oligomerization.

-

Oxidation: The double bond is electron-rich and can be oxidized to the epoxide or cleaved to a dicarbonyl species under harsh oxidative conditions.

2. Pharmaceutical Applications

-

NSAID Development: Structurally analogous to Indomethacin and Sulindac . The indene-2-acetic acid scaffold inhibits Cyclooxygenase (COX) enzymes. The unsaturated ring provides a rigid planar geometry that fits into the COX active site hydrophobic channel.

-

CRTH2 Antagonists: Derivatives of indene-acetic acid have been explored as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), relevant in asthma and allergic rhinitis therapy.

-

Plant Growth Regulation: Exhibits auxin-like activity, mimicking Indole-3-acetic acid (IAA), though with altered transport kinetics in plant tissue.

Experimental Protocol: Amide Coupling Validation

Objective: To verify the functional integrity of the carboxylic acid moiety by synthesizing a benzylamide derivative.

Reagents:

-

1H-Indene-2-acetic acid (1.0 eq)

-

Benzylamine (1.1 eq)[2]

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Methodology:

-

Dissolution: Dissolve 174 mg (1 mmol) of 1H-Indene-2-acetic acid in 5 mL of anhydrous DCM under nitrogen.

-

Activation: Add 190 mg (1.2 mmol) of EDC·HCl and 162 mg (1.2 mmol) of HOBt. Stir at 0°C for 30 minutes.

-

Coupling: Add 118 mg (1.1 mmol) of benzylamine dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Dilute with 20 mL DCM. Wash sequentially with 1M HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.

Expected Result: Formation of N-benzyl-2-(1H-inden-2-yl)acetamide (Yield > 80%).

References

-

Chemical Identity & CAS: 1H-Indene-2-acetic acid (CAS 57932-05-5).[4][5] Smolecule. Retrieved from

-

Synthetic Methodology (Indenes): Synthesis of Indenes. Organic Chemistry Portal. Retrieved from

-

Pharmaceutical Application (Amide Derivatives): Substituted trans-1,2-diaminocyclohexyl amide compounds. European Patent Office (EP 0147085 B1). Retrieved from

-

Structural Analog Analysis (Sulindac/Indomethacin): Design, Synthesis and Biological Activity of 1H-Indene-2-Carboxamides. Taylor & Francis. Retrieved from

-

Physical Properties (General Indene Data): Indene - Properties and Reactivity. Wikipedia / NIST Webbook. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 1H-Indene-2-acetic acid in Organic Solvents vs. Water

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indene-2-acetic acid is a molecule of significant interest in medicinal chemistry and materials science, possessing a unique bifunctional structure. Its solubility is dictated by the interplay between a bulky, hydrophobic indene ring system and a polar, ionizable carboxylic acid group. This guide provides a comprehensive analysis of the molecule's solubility profile, grounded in fundamental chemical principles. We will explore the theoretical underpinnings of its behavior in aqueous and organic media, present a systematic approach to solvent selection, and provide a validated experimental protocol for solubility determination. This document serves as a practical resource for scientists aiming to control and predict the solubility of 1H-Indene-2-acetic acid in various formulation and reaction environments.

Molecular Architecture: The Basis of Solubility Behavior

The solubility of any compound is fundamentally governed by its molecular structure. 1H-Indene-2-acetic acid (C₁₁H₁₀O₂) presents a classic case of conflicting functionalities within a single molecule, which is central to understanding its solubility.

-

The Hydrophobic Core: The molecule is built upon an indene scaffold, a bicyclic aromatic hydrocarbon. This large, nonpolar moiety is incapable of hydrogen bonding with water and interacts poorly with polar solvents. It favors interactions with nonpolar solvents through van der Waals forces.

-

The Hydrophilic Functional Group: Attached to this core is an acetic acid group (-CH₂COOH). The carboxylic acid functional group is polar and can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O).[1][2] This allows for favorable interactions with polar protic solvents like water and alcohols.

This structural duality predicts a complex solubility profile: limited solubility in highly polar solvents like water and nonpolar solvents like hexane, but potentially higher solubility in solvents of intermediate polarity that can accommodate both moieties.

Caption: Structural dichotomy of 1H-Indene-2-acetic acid.

The Critical Role of pH in Aqueous Solubility

For carboxylic acids, aqueous solubility is profoundly dependent on pH. 1H-Indene-2-acetic acid is a weak acid and exists in equilibrium with its conjugate base, the indenyl-2-acetate anion.

The Henderson-Hasselbalch equation dictates the ratio of the protonated (acid) to deprotonated (conjugate base) form. The neutral acid form has very low water solubility due to the dominant hydrophobic indene ring. However, upon deprotonation in a basic medium (pH > pKa), the molecule is converted into an ionic salt. This charged species is significantly more polar and readily solvated by water molecules, leading to a dramatic increase in aqueous solubility.

This principle is the cornerstone of techniques like aqueous extraction for purification, where the compound can be selectively moved between an organic phase and an aqueous phase by simply adjusting the pH.[3]

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility Profile Across Organic Solvents

The principle of "like dissolves like" is the primary guide for predicting solubility in organic solvents. Solvents are chosen based on their ability to favorably interact with the solute's molecular structure.

A. Polar Protic Solvents (e.g., Methanol, Ethanol) These solvents possess hydroxyl groups and can engage in hydrogen bonding with the carboxylic acid moiety of 1H-Indene-2-acetic acid.[4] They also have smaller alkyl chains that can interact with the indene ring. Consequently, moderate to good solubility is expected in short-chain alcohols.

B. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF) These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the acidic proton of the solute. Their organic nature allows for effective solvation of the indene ring system. High solubility is generally expected in this class of solvents.

C. Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane) Solubility in nonpolar solvents is driven by van der Waals interactions with the large indene ring. Toluene may offer enhanced solubility compared to aliphatic hydrocarbons like hexane due to potential π-π stacking interactions between the aromatic rings of the solvent and solute. However, the highly polar carboxylic acid group is disfavored in these environments, which can limit overall solubility. In such solvents, carboxylic acids often form hydrogen-bonded dimers, which can aid their dissolution.[5]

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Aqueous (Acidic/Neutral) | Water (pH < 7) | Hydrogen Bonding | Very Low | The large hydrophobic indene core dominates, preventing dissolution. |

| Aqueous (Basic) | 1M NaOH (aq) | Ion-Dipole | Very High | Forms a highly polar and water-soluble carboxylate salt. |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | Can hydrogen bond with the -COOH group and solvate the indene ring.[4] |

| Polar Aprotic | DMSO, Acetone, THF | Dipole-Dipole, H-Bond Accepting | High | Effectively solvates both the polar head and the nonpolar tail. |

| Nonpolar Aromatic | Toluene, Benzene | Van der Waals (π-π stacking) | Moderate | Favorable interactions with the indene ring system.[4] |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Van der Waals (London Dispersion) | Low | Poor interaction with the polar carboxylic acid group. |

| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole, Van der Waals | Moderate to High | Good balance of polarity to solvate both parts of the molecule. |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To quantitatively assess solubility, a standardized experimental approach is crucial. The Shake-Flask method, consistent with OECD Guideline 105, is a reliable and widely accepted technique for determining the saturation solubility of a compound in a given solvent.

Objective: To determine the mass of 1H-Indene-2-acetic acid that will dissolve in a specific volume of a selected solvent at a controlled temperature to reach equilibrium.

Materials:

-

1H-Indene-2-acetic acid (high purity)

-

Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Toluene)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Scintillation vials or flasks with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid 1H-Indene-2-acetic acid to a vial. (The excess is critical to ensure saturation is achieved).

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For colloidal suspensions, centrifuge the samples at a high speed to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of 1H-Indene-2-acetic acid.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

The solubility of 1H-Indene-2-acetic acid is a multifaceted property governed by its conflicting hydrophobic and hydrophilic structural elements. Its behavior in aqueous solutions is dominated by pH, exhibiting low intrinsic solubility but high solubility under basic conditions due to salt formation. In organic solvents, its solubility follows the "like dissolves like" principle, showing a preference for polar aprotic and polar protic solvents that can effectively solvate both the carboxylic acid group and the indene ring. A thorough understanding of these principles, combined with robust experimental validation, is essential for the effective application of this compound in drug formulation, synthesis, and purification processes.

References

-

Solubility of Things. (n.d.). Acetic Acid. Retrieved from [Link]

-

International Journal of Latest Trends in Engineering and Technology (IJLTET). (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Acetic Acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Structure of Acetic acid-CH3COOH. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Quora. (2016, August 6). What is the functional group of acetic acid? What do the members of this group have in common?. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Carboxylic Acids. Retrieved from [Link]

-

Quora. (2016, August 6). Functional group of acetic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Properties of Carboxylic Acids. Retrieved from [Link]

Sources

Thermodynamic Profiling of Indene-2-Acetic Acid Scaffolds: From Crystal Lattice to Bioavailability

Executive Summary

The indene-2-acetic acid scaffold, exemplified by the NSAID Sulindac , represents a critical class of pharmaceutical intermediates and active ingredients. However, their efficacy is frequently bottlenecked by poor aqueous solubility (BCS Class II behavior) and complex solid-state polymorphism.

This technical guide moves beyond basic characterization, offering a thermodynamic framework for optimizing these derivatives. By mastering the enthalpy of fusion (

Part 1: The Physicochemical Landscape

The core structure—2,3-dihydro-1H-indene-2-acetic acid—relies on a rigid bicyclic system. This rigidity imparts high lattice energy, directly correlating to high melting points and low intrinsic solubility.

The Sulindac Case Study

While the parent acid is the synthetic precursor, the sulfoxide derivative (Sulindac) and its active sulfide metabolite are the primary targets for thermodynamic profiling.

-

Molecular Weight: ~356.41 g/mol (Sulindac)

-

Key Challenge: The high crystallinity of the indene scaffold requires significant energy to break the lattice (endothermic fusion), which the solvent-solute interactions must overcome.

Part 2: Solid-State Thermodynamics

Before a drug can dissolve, its crystal lattice must be disrupted. This is quantified by the Enthalpy of Fusion (

Differential Scanning Calorimetry (DSC) Profiling

For indene derivatives, DSC is not just for melting points; it is a purity and polymorphism detector.

-

Sulindac Melting Onset: Typically 182–186°C .

-

Thermodynamic Signal: A sharp endothermic peak indicates a pure crystalline form (Form I or II). A broadened peak often suggests the presence of amorphous content or impurities.

-

Decomposition Warning: If the baseline drifts immediately after the melt, TGA (Thermogravimetric Analysis) is required to rule out degradation.

Visualizing the Polymorph Screening Logic

The following diagram outlines the decision matrix for characterizing solid forms based on thermodynamic stability.

Caption: Logic flow for distinguishing stable crystalline forms from solvates or amorphous phases using thermal analysis.

Part 3: Solubility Thermodynamics

Once the lattice energy is overcome, the thermodynamics of solvation takes over. This is governed by the balance between Enthalpy of Solution (

The Mathematical Framework

To predict solubility at different temperatures, we utilize two primary models.

1. The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating experimental solubility data (

-

A, B, C: Model parameters derived from regression analysis.

-

Utility: Highly accurate for non-ideal solutions (e.g., Sulindac in polar organic solvents).

2. The van't Hoff Equation

Used to extract thermodynamic parameters:

-

Slope (

): Indicates if dissolution is endothermic (positive slope) or exothermic. -

Intercept (

): Represents the disorder created by mixing.

Representative Solubility Data (Sulindac)

The following table summarizes the thermodynamic behavior of Sulindac in various solvents. Note the dramatic increase in solubility in polar aprotic solvents compared to water.[1]

| Solvent System | Solubility ( | Solubility ( | Thermodynamic Driver | |

| Water | +45.2 | Entropy-limited (Hydrophobic effect) | ||

| Ethanol | +28.5 | Enthalpy/Entropy balanced | ||

| PEG-400 | +12.1 | Enthalpy-favored (H-bonding) | ||

| Acetonitrile | +22.4 | Enthalpy-favored |

Data aggregated from standard physicochemical profiles of arylalkanoic acids [1, 3, 5].

Part 4: Experimental Protocols

Protocol A: Equilibrium Solubility (Shake-Flask Method)

A self-validating protocol for determining thermodynamic solubility.

Objective: Determine the mole fraction solubility (

-

Preparation: Add excess solid indene derivative (approx. 500 mg) to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Place vials in a shaking water bath.

-

Control: Maintain temperature at

K (e.g., 298.15 K). -

Duration: Shake for 72 hours.

-

-

Validation Check: Stop shaking and allow settling for 24 hours. Ensure solid precipitate remains visible. If fully dissolved, the solution was not saturated; repeat with more solid.

-

Sampling:

-

Filter supernatant through a 0.45

m PTFE syringe filter (pre-heated to -

Dilute aliquot with mobile phase.

-

-

Quantification: Analyze via HPLC-UV (typically 254 nm or 327 nm for Sulindac).

-

Calculation: Convert concentration (mg/mL) to mole fraction (

) for thermodynamic modeling.

Protocol B: Enthalpy of Fusion via DSC

Objective: Measure the energy required to break the crystal lattice.

-

Sample: Weigh 3–5 mg of dried powder into a standard aluminum pan. Crimp non-hermetically.

-

Reference: Use an empty crimped aluminum pan.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Ramp: Heat from 30°C to 250°C at 10°C/min.

-

Analysis: Integrate the area under the melting endotherm (J/g).

-

Self-Check: If the peak is split, the sample may be a solvate or mixture of polymorphs.

-

Part 5: Thermodynamic Workflow Visualization

This diagram illustrates the pathway from raw material to thermodynamic data generation.

Caption: Integrated workflow for generating thermodynamic solubility parameters from solid and liquid state data.

References

-

Analysis of the Dissolution Mechanism of Drugs into Polymers: The Case of the PVP/Sulindac System. Source: National Institutes of Health (PMC) [Link]

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs. Source: Semantic Scholar / Molecules [Link]

-

Thermodynamic Analysis of the Solubility of Sulfadiazine in Cosolvent Mixtures. Source: MDPI (Processes) [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis (DSC/TGA). Source: TA Instruments Application Note [Link]

-

Solubility and thermodynamic analysis of aceclofenac (NSAID analog) in different mixtures. Source: National Institutes of Health (PMC) [Link]

Sources

Methodological & Application

Using 1H-Indene-2-acetic acid as a precursor for Sulindac synthesis

Application Note: A Practical Guide to the Synthesis of Sulindac Leveraging an Indene Acetic Acid Precursor

Abstract

This document provides a comprehensive technical guide for the synthesis of Sulindac, a prominent non-steroidal anti-inflammatory drug (NSAID). We will explore a widely-recognized synthetic pathway that utilizes a substituted indene acetic acid derivative as the foundational scaffold. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind the protocol. It incorporates expert insights, self-validating checkpoints for experimental trustworthiness, and is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction: Sulindac's Therapeutic Role and Synthetic Strategy

Sulindac is a potent NSAID prescribed for managing pain and inflammation in chronic conditions like arthritis.[1] A key feature of Sulindac is its nature as a prodrug; it is metabolized in the body from its sulfoxide form to the active sulfide metabolite.[1][2] This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[2][3]

The chemical architecture of Sulindac is built upon a substituted indene ring system.[4] Consequently, an efficient synthesis hinges on the strategic construction of this core. The most common industrial routes involve a multi-step process that builds a specifically substituted indene acetic acid intermediate.[5][6] This guide will focus on the pivotal latter stages of this synthesis: the condensation of the indene acetic acid core with a benzaldehyde derivative and the final, crucial oxidation to yield Sulindac.

The Chemical Rationale: A Stepwise Mechanistic Analysis

The synthesis of Sulindac is a classic example of convergent synthesis, where key fragments of the molecule are prepared separately before being joined. While the user specified "1H-Indene-2-acetic acid" as a precursor, the actual industrial synthesis employs a more functionalized version, typically 5-fluoro-2-methyl-indene-3-acetic acid . This specific substitution pattern is required for the final drug's activity.

The overall transformation from this key intermediate can be broken down into two critical steps:

-

Knoevenagel Condensation: The active methylene group on the indene ring of the acetic acid derivative partakes in a condensation reaction with p-(methylthio)benzaldehyde.[5] This reaction, typically base-catalyzed (e.g., using sodium methoxide), forms the characteristic benzylidene double bond that links the two major parts of the Sulindac molecule.[6]

-

Selective Oxidation: The final step is the oxidation of the thioether (sulfide) group to a sulfoxide.[5] This is the most delicate step of the synthesis, as over-oxidation will lead to the formation of the biologically inactive sulfone byproduct.[5] Mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate are commonly used to achieve this selective transformation.[5][7]

The following workflow diagram illustrates this strategic sequence.

Caption: High-level workflow for Sulindac synthesis.

Experimental Protocol: The Final Oxidation Step

This protocol details the selective oxidation of the sulfide precursor to Sulindac, based on established patent literature.[7]

Safety Precaution: All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrogen peroxide is a strong oxidizer.

Materials and Reagents

| Reagent/Material | Grade | Example Supplier | Notes |

| 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid | ≥98% | Arborpharmchem | The direct precursor to Sulindac.[5] |

| Acetic Acid | Glacial | Fisher Scientific | Serves as the solvent. |

| Hydrogen Peroxide (H₂O₂) | 27.5% aq. solution | Sigma-Aldrich | The oxidizing agent. Handle with care. |

| Water | Deionized | - | For precipitation of the product. |

| Ethyl Acetate | Reagent Grade | VWR | For recrystallization. |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer and thermometer

-

Dropping funnel

-

Heating mantle with temperature controller

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Charge a 500 mL three-neck flask with 105 g of glacial acetic acid. Begin stirring and add 10.3 g (0.03 mol) of 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid.[7]

-

Reagent Addition: While maintaining the temperature below 25°C, slowly add 5.5 g of 27.5% hydrogen peroxide (H₂O₂) dropwise to the mixture using a dropping funnel.[7]

-

Reaction: After the addition is complete, gently heat the mixture to 45-50°C. Maintain this temperature and continue stirring for approximately 3.5 hours.[7]

-

Progress Monitoring (Trustworthiness Check): The reaction progress should be monitored every 30-60 minutes using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid). The disappearance of the starting material spot (sulfide) and the appearance of a new, more polar spot (sulfoxide product) indicates conversion.

-

Product Isolation: Once the reaction is complete (as determined by TLC), cool the flask to room temperature. Remove the acetic acid solvent under reduced pressure, ensuring the temperature does not exceed 50°C.[7]

-

Precipitation: Add 150 g of water to the concentrated residue. A yellow solid (crude Sulindac) will precipitate out of the solution.[7]

-

Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Purify the crude product by recrystallization from ethyl acetate to yield pure, yellow crystalline Sulindac.[7]

Self-Validation and Characterization

To ensure the integrity of the final product, a series of analytical validations are essential.

-

Melting Point: The purified Sulindac should exhibit a sharp melting point consistent with literature values (approx. 182-185 °C).

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons, including those on the indene and phenyl rings, the methyl groups, and the acetic acid methylene group.

-

IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the carboxylic acid (around 1700 cm⁻¹) and the S=O of the sulfoxide (around 1040 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the correct molecular weight of Sulindac (356.4 g/mol ).

-

Expert Insights and Conclusion

The synthesis of Sulindac via the described pathway is robust and well-established. The most critical parameter is the control of the oxidation step. The use of mild conditions (45-50°C) and a slight excess of hydrogen peroxide is designed to favor the formation of the desired sulfoxide while minimizing the production of the sulfone impurity.[7] Insufficient oxidation will result in contamination with the sulfide precursor, while overly harsh conditions will lead to the inactive sulfone. Therefore, diligent monitoring via TLC is not just recommended, but essential for a successful outcome. This protocol, when executed with precision, provides a reliable method for the laboratory-scale synthesis of this important anti-inflammatory agent.

References

-

Patsnap Synapse (2024). What is the mechanism of Sulindac?. Available at: [Link]

-

National Center for Biotechnology Information (PubChem). Sulindac. Available at: [Link]

- Google Patents (2006). CN100412057C - The preparation method of sulindac.

-

DrugBank Online (2024). Sulindac. Available at: [Link]

-

ResearchGate (2008). Synthesis of sulindac. Available at: [Link]

-

Gpatindia (2020). SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

-

NIH (PubChem) (n.d.). Sulindac. Available at: [Link]

-

Beilstein Journal of Organic Chemistry (2011). Synthetic approaches to multifunctional indenes. Available at: [Link]

Sources

- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 3. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]

Application Note: Structural Elucidation and NMR Profiling of 1H-Indene-2-acetic Acid

Executive Summary & Scientific Rationale

1H-Indene-2-acetic acid is a critical bicyclic intermediate, often serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) such as Sulindac. Its structure comprises a fused benzene-cyclopentadiene ring system (indene) with an acetic acid moiety at the C2 position.

The Analytical Challenge:

The primary challenge in the NMR analysis of this compound is the differentiation of two distinct methylene (

-

Indene Ring Methylene (

): Benzylic and allylic. -

Acetic Acid Side Chain (

): Allylic and

Both signals resonate in the crowded 3.3–3.7 ppm region. Misassignment here can lead to incorrect regioisomer identification (e.g., 1H-indene-3-acetic acid vs. 1H-indene-2-acetic acid). This guide details a self-validating protocol using 1D and 2D NMR to unambiguously assign these resonances.

Experimental Protocol

Sample Preparation

To prevent chemical shift drifting due to concentration effects (dimerization of carboxylic acids), strict adherence to the preparation protocol is required.

-

Solvent: DMSO-

(99.9% D) is preferred over-

Reasoning: DMSO disrupts the intermolecular H-bonding dimers of the carboxylic acid, sharpening the signals. It also prevents potential overlap of the solvent peak (~7.26 ppm in

) with the aromatic indene protons.

-

-

Concentration: 10–15 mg in 600

L solvent. -

Reference: Tetramethylsilane (TMS) internal standard (0.05% v/v).

Instrument Parameters (600 MHz equiv.)

| Parameter | 1H-NMR (Proton) | 13C-NMR (Carbon) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration by avoiding saturation. |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | Sufficient for relaxation of methine/methylene; acid proton may saturate (irrelevant for quant). |

| Scans (NS) | 16 | 1024 | High S/N required for 13C to detect quaternary carbons (C2, C3a, C7a). |

| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | Captures broad -COOH (~12 ppm) and Carbonyl (~175 ppm). |

| Temperature | 298 K | 298 K | Standard ambient. |

Structural Elucidation & Data Analysis

Structure & Numbering

-

C1: Methylene of the 5-membered ring.

-

C2: Quaternary carbon (substituted with acetic acid).

-

C3: Methine (Vinylic proton).

-

C3a/C7a: Bridgehead quaternary carbons.

-

C4-C7: Aromatic protons.[1]

-

C8/C9: Side chain methylene and carbonyl.[1]

1H-NMR Assignment Strategy

The spectrum is defined by three distinct regions. The critical task is distinguishing the

Predicted Chemical Shifts (DMSO-

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Note |

| 12.20 | Broad Singlet | 1H | -COOH | Exchangeable; shift varies with concentration/water content. |

| 7.45 – 7.10 | Multiplet | 4H | Ar-H (C4-C7) | Overlapping ABCD system of the fused benzene ring. |

| 6.65 | Singlet (br) | 1H | H3 (Vinyl) | Characteristic vinylic shift; may show small allylic coupling ( |

| 3.55 | Singlet | 2H | Side Chain (CH 2-COOH) | Deshielded by carbonyl anisotropy. |

| 3.38 | Singlet (br) | 2H | H1 (Ring | Benzylic/Allylic. Often broader due to long-range coupling. |

Differentiation Logic:

-

HMBC Correlation: The side chain

(3.55 ppm) will show a strong correlation to the Carbonyl Carbon (~173 ppm). The Ring -

Allylic Coupling: H1 often appears as a broadened singlet or fine doublet due to coupling with H3 across the double bond.

13C-NMR Assignment Strategy

| Chemical Shift ( | Type | Assignment | Mechanistic Note |

| 173.5 | C=O | -C OOH | Typical aliphatic carboxylic acid. |

| 144.2 | Cq | C3a / C7a | Bridgehead carbons; deshielded by aromaticity. |

| 142.1 | Cq | C2 | Substituted vinylic carbon. |

| 128.5 | CH | C3 | Vinylic methine. |

| 126.0 – 120.0 | CH | Ar-C (C4-C7) | Aromatic region. |

| 38.5 | CH2 | C1 | Indene ring methylene. |

| 33.2 | CH2 | Side Chain |

Assignment Logic Workflow (Graphviz)

The following diagram illustrates the decision tree for assigning the overlapping methylene regions, ensuring the integrity of the structural claim.

Caption: Logical workflow for distinguishing the isomeric methylene protons in 1H-Indene-2-acetic acid using 2D NMR.

Troubleshooting & Expert Insights

The "Labile Proton" Trap

Issue: The carboxylic acid proton (-COOH) is often invisible or extremely broad in

-

Use DMSO-

or Acetone- -

If using

, add 1 drop of

Oxidation Artifacts

Issue: Indene derivatives are prone to oxidation at the C1 position (forming 1-indanone derivatives) upon prolonged exposure to air/light. Diagnostic: Look for a new triplet ~2.7-3.0 ppm (characteristic of indanone CH2) and the loss of the vinylic proton signal at 6.65 ppm. Protocol: Always prepare samples fresh and store the solid compound under inert gas (Nitrogen/Argon) at -20°C.

Keto-Enol Tautomerism

While 1H-indene-2-acetic acid is stable, related isomers (like 1H-indene-1-acetic acid) can undergo double-bond migration (1,5-sigmatropic shifts) under acidic or basic conditions. Ensure the NMR tube is free of trace acids/bases from cleaning protocols.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for chemical shift rules).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison Chemistry. (Authoritative database for shift prediction).[2]

-

SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for analog comparison).

Sources

Preparation of 1H-Indene-2-acetic acid amides for Drug Discovery

Topic: Preparation of 1H-Indene-2-acetic acid amides for drug discovery Content Type: Application Note and Protocol Guide

Abstract The 1H-indene-2-acetic acid scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) such as Sulindac and Indomethacin. While the 3-acetic acid isomers are more prevalent in approved therapeutics, the 2-acetic acid regioisomers offer a distinct vector for exploring novel chemical space, particularly in the development of PPAR agonists, CRTH2 antagonists, and anticancer agents. This guide details the de novo synthesis of the 1H-indene-2-acetic acid core and provides optimized protocols for its diversification into amide derivatives, addressing common synthetic challenges such as double-bond migration and polymerization.

Retrosynthetic Analysis & Strategic Planning

The synthesis of 1H-indene-2-acetic acid amides is best approached by disconnecting the amide bond, revealing the carboxylic acid precursor and the amine partner. The core challenge lies in constructing the indene-2-acetic acid skeleton, which is prone to isomerization to the thermodynamically more stable indane (saturated) or shifting of the double bond.

Strategic Disconnection

-

Amide Bond Formation: The final step involves coupling the carboxylic acid with diverse amines. Choice of coupling reagent is critical to prevent racemization (if chiral centers are present) and side reactions.

-

Core Construction: The 1H-indene-2-acetic acid moiety can be accessed via a Horner-Wadsworth-Emmons (HWE) reaction or Reformatsky reaction on 2-indanone, followed by controlled hydrolysis and elimination.

Figure 1: Retrosynthetic disconnection strategy for accessing 1H-indene-2-acetic acid amides starting from commercially available 2-indanone.

Synthesis of the Core Scaffold: 1H-Indene-2-acetic Acid[1][2]

Scientific Rationale: Direct alkylation of indene is often non-selective. A more reliable approach involves olefination of 2-indanone. The HWE reaction is preferred over the Wittig reaction due to easier removal of phosphate by-products and higher E-selectivity, although the geometry of the exocyclic double bond in the intermediate ester is transient; the subsequent acid-catalyzed hydrolysis/isomerization yields the endocyclic double bond (1H-indene) product.

Protocol A: Core Synthesis via HWE Reaction

Reagents:

-

2-Indanone (1.0 eq)

-

Triethyl phosphonoacetate (1.2 eq)

-

Sodium hydride (60% dispersion in oil, 1.5 eq)

-

THF (anhydrous)

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

-

Olefination (Ester Formation):

-

In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF (0.2 M concentration relative to indanone). Cool to 0°C.

-

Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear.

-

Add a solution of 2-Indanone (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Carefully add saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate.

-

Note: This yields the ethyl (1H-inden-2-yl)acetate ester (often a mixture of endo/exo isomers initially).

-

-

Saponification (Acid Generation):

-

Dissolve the crude ester in a mixture of THF:MeOH:H₂O (3:1:1).

-

Add LiOH monohydrate (3.0 eq). Stir at RT for 4 hours.

-

Work-up: Acidify carefully with 1M HCl to pH ~2-3. A precipitate should form.[1]

-

Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) to obtain pure 1H-indene-2-acetic acid .

-

Critical Control Point:

-

Isomerization:[2] The position of the double bond is sensitive. If the exocyclic isomer (indanylidene) persists, treating the ester with a catalytic amount of p-TsOH in refluxing benzene/toluene prior to hydrolysis can force the double bond into the ring (thermodynamic product).

Amide Coupling Protocols

Once the acid core is secured, diversity is introduced via amide coupling. Two methods are presented: Method B (HATU) for high-throughput/complex amines, and Method C (Acid Chloride) for scale-up or unreactive amines.

Protocol B: HATU-Mediated Coupling (Standard)

Context: HATU is chosen for its high reactivity and low racemization potential. It is ideal for library generation.

Reagents:

-

1H-Indene-2-acetic acid (1.0 eq)

-

Amine (R-NH₂, 1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine, 3.0 eq)

-

DMF (Dimethylformamide, anhydrous)

Procedure:

-

Dissolve 1H-Indene-2-acetic acid in DMF (0.1 M).

-

Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Add HATU (1.2 eq). The solution typically turns yellow. Stir for 10-15 minutes to activate the acid (forming the O-At ester).

-

Add the Amine (1.1 eq).

-

Stir at RT for 2-12 hours. Monitor by LC-MS.

-

Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol C: Acid Chloride Method (Scale-Up)

Context: For multi-gram synthesis or sterically hindered amines (e.g., anilines), the acid chloride route is more robust.

Reagents:

-

1H-Indene-2-acetic acid (1.0 eq)

-

Oxalyl Chloride (1.5 eq)

-

DMF (catalytic, 2-3 drops)

-

DCM (Dichloromethane, anhydrous)

-

Triethylamine (Et₃N, 2.0 eq)

Procedure:

-

Dissolve the acid in anhydrous DCM (0.2 M) under Argon. Cool to 0°C.

-

Add catalytic DMF (critical for Vilsmeier-Haack like activation).

-

Add Oxalyl Chloride dropwise. Gas evolution (CO, CO₂, HCl) will occur.

-

Stir at RT for 2 hours.

-

Concentrate in vacuo to remove excess oxalyl chloride. (Do not heat above 40°C to avoid polymerization of the indene).

-

Redissolve the crude acid chloride in DCM.

-

Add the Amine (1.1 eq) and Et₃N (2.0 eq) at 0°C.

-

Stir at RT for 2 hours.

-

Work-up: Wash with 1M HCl, NaHCO₃, and brine.

Experimental Workflow & Decision Tree

The following diagram illustrates the decision process for selecting the appropriate synthesis pathway based on scale and amine reactivity.

Figure 2: Decision matrix for amide coupling conditions based on amine sterics/electronics and reaction scale.

Data Summary & Troubleshooting

Reaction Parameter Table

| Step | Parameter | Recommended Condition | Why? |

| HWE Reaction | Base | NaH (60%) | Strong base required to deprotonate phosphonate; NaH is cleaner than alkoxides. |

| HWE Reaction | Temperature | 0°C | Controls exotherm; prevents polymerization of indanone. |

| Coupling | Solvent | DMF (HATU) / DCM (Acid Cl) | DMF solubilizes zwitterionic intermediates; DCM is easy to remove for volatiles. |

| Coupling | Stoichiometry | 1.0 Acid : 1.1 Amine | Slight excess of amine ensures complete consumption of the valuable acid core. |

| Purification | Stationary Phase | Silica Gel 60 | Standard phase; Indene derivatives are UV active (254 nm). |

Troubleshooting Guide

-

Issue: Low yield in HWE reaction.

-

Solution: Ensure THF is strictly anhydrous. 2-Indanone can enolize; add the ketone slowly to the pre-formed phosphonate anion.

-

-

Issue: Double bond migration (Indene vs. Indane).

-

Solution: Avoid prolonged exposure to strong acids or high heat. Store the acid intermediate at -20°C. Confirm structure via NMR (Olefinic proton at C3 typically appears as a singlet/doublet around

6.5-7.0 ppm).

-

-

Issue: Incomplete coupling with Aniline.

-

Solution: Switch to Method C (Acid Chloride) and heat to reflux in DCM or DCE if necessary. Add DMAP (0.1 eq) as a catalyst.

-

References

-

Indane Acetic Acid Derivatives Synthesis

-

Amide Coupling Protocols (General & Indomethacin)

-

Sulindac Amide Analogs (Cancer & Inflammation)

-

Biological Activity Context

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid as anti-inflammatory agents with reduced gastrointestinal ulcerogenecity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diverse amide analogs of sulindac for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse amide analogs of sulindac for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

Application Note: High-Efficiency Friedel-Crafts Protocols for 1H-Indene-2-Acetic Acid Scaffolds

Executive Summary & Strategic Context

1H-Indene-2-acetic acid is a pivotal pharmacophore, most notably serving as the active metabolite scaffold for NSAIDs like Sulindac . While often synthesized via Perkin condensation, Friedel-Crafts (FC) methodologies offer a distinct advantage: they allow for the construction of the indene core from acyclic precursors (Intramolecular) and the late-stage diversification of the aromatic ring (Intermolecular).

However, this scaffold presents a unique chemical paradox:

-

High Reactivity: The electron-rich indene system is highly susceptible to electrophilic attack.

-

Instability: The C1=C2 double bond is prone to rapid cationic polymerization (polyindene formation) under the strong Lewis acid conditions required for FC reactions.

This guide provides two optimized protocols designed to navigate this instability. Protocol A focuses on the de novo construction of the ring system via Intramolecular FC Cyclization. Protocol B details the high-risk, high-reward functionalization of the pre-formed indene core, incorporating strict controls to prevent polymerization.

Mechanistic Insight & Reaction Pathways[1]

The success of Friedel-Crafts chemistry in this context relies on managing the carbocation lifetime.

-

Intramolecular Cyclization (Ring Closing): Involves the activation of a carbonyl group (from a succinic anhydride derivative) to attack the internal phenyl ring. This forms the indanone intermediate, which is subsequently reduced to the indene. This is the thermodynamically preferred route.

-

Intermolecular Functionalization (Ring Modification): Requires attacking the C5 or C6 position of the indene ring. The challenge here is that the C1=C2 double bond is more nucleophilic than the benzene ring, leading to polymerization or C3-alkylation unless specific blocking strategies or electronic deactivation methods are employed.

Visual Pathway Analysis (Graphviz)

Caption: Pathway logic distinguishing the robust ring-closing route (Green) from the sensitive late-stage functionalization (Red/Blue).

Protocol A: Intramolecular Friedel-Crafts Cyclization (Ring Formation)

Objective: Synthesis of the indanone precursor to 1H-Indene-2-acetic acid. Substrate: Benzylsuccinic anhydride (or acid chloride derivative). Critical Control: Temperature management to balance viscosity of PPA (Polyphosphoric Acid) against thermal degradation.

Materials

-

Substrate: Benzylsuccinic anhydride (1.0 eq)

-

Catalyst/Solvent: Polyphosphoric Acid (PPA) (10-15 eq by weight) - Preferred over AlCl3 for cleaner cyclization.

-

Quench: Crushed ice/Water.

-

Extraction: Ethyl Acetate (EtOAc).

Step-by-Step Methodology

-

Preparation of PPA:

-

Heat PPA to 60°C in a round-bottom flask equipped with a mechanical stirrer. Note: Magnetic stirring is insufficient due to high viscosity.

-

Ensure the system is under a nitrogen atmosphere to prevent moisture absorption (PPA is hygroscopic).

-

-

Addition:

-

Add Benzylsuccinic anhydride in small portions over 30 minutes.

-

Scientific Insight: Rapid addition causes localized exotherms, leading to charring. Slow addition ensures homogenous dispersion before the reaction onset.

-

-

Reaction Phase:

-

Ramp temperature to 90°C . Hold for 2–3 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the anhydride spot and the appearance of the fluorescent indanone spot.

-

-

Controlled Quench (CRITICAL):

-

Cool the reaction mixture to 50°C . Do not cool to RT yet, or the PPA will solidify and become unworkable.

-

Pour the warm mixture slowly onto crushed ice (500g) with vigorous stirring.

-

Why: The hydrolysis of PPA is exothermic. Pouring ice into the acid can cause violent splashing.

-

-

Isolation:

-

Extract the aqueous slurry with EtOAc (3 x 100 mL).

-

Wash combined organics with Brine (1x) and Water (2x).

-

Dry over

and concentrate. -

Yield Expectation: 75–85% of crude Indanone-2-acetic acid.

-

Protocol B: Intermolecular Friedel-Crafts Acylation (Ring Functionalization)

Objective: Introduction of an acyl group (e.g., acetyl, benzoyl) to the aromatic ring of 1H-Indene-2-acetic acid. Challenge: Preventing cationic polymerization of the C1=C2 double bond. Strategy: Use of the Methyl Ester form (to prevent catalyst deactivation by the COOH) and Low-Temperature conditions.

Materials

-

Substrate: Methyl 1H-indene-2-acetate (1.0 eq). Do NOT use the free acid.

-

Electrophile: Acetyl Chloride (1.1 eq).

-

Catalyst: Tin(IV) Chloride (

) (1.1 eq). Chosen over -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

System Setup:

-

Flame-dry a 3-neck flask. Purge with Argon.

-

Dissolve Methyl 1H-indene-2-acetate in DCM (0.1 M concentration).

-

Cool to -10°C using an ice/salt bath.

-

-

Catalyst Complexation:

-

In a separate vial, mix Acetyl Chloride and DCM.

-

Add

dropwise to the Acetyl Chloride solution at 0°C to form the acylium complex. -

Observation: The solution may turn yellow/orange.

-

-

Electrophilic Addition:

-

Cannulate the acylium complex solution dropwise into the Indene solution at -10°C .

-

Rate: 1 mL/minute.

-

Mechanistic Note: Low temperature favors the kinetic substitution on the aromatic ring over the thermodynamic polymerization of the alkene.

-

-

Reaction & Quench:

-

Stir at -10°C for 1 hour, then allow to warm to 0°C only. Do not heat.

-

Quench by adding 1M HCl (cold).

-

Separate layers immediately.

-

-

Purification:

-

The crude mixture will likely contain traces of oligomers.

-

Purify via Flash Column Chromatography (Silica).[1]

-

Eluent: Gradient Hexane -> 10% EtOAc/Hexane.

-

Data Check: The product should show a distinct ketone C=O stretch (~1680

) and retention of the alkene proton in NMR (~6.5-7.0 ppm).

-

Data Summary & Troubleshooting

Comparative Analysis of Lewis Acids for Indene Scaffolds

| Lewis Acid | Reactivity | Polymerization Risk | Recommended Application |

| High | Severe | Only for Protocol A (Ring Closing) | |

| PPA | Moderate | Low | Ideal for Protocol A (Cyclization) |

| Moderate | Moderate | Ideal for Protocol B (Functionalization) | |

| Low | Very Low | Use for highly sensitive substrates |

Troubleshooting Guide

| Problem | Root Cause | Corrective Action |

| Gummy/Resinous Product | Cationic polymerization of the C1=C2 double bond. | Switch to milder catalyst ( |

| No Reaction (Protocol B) | Deactivation of catalyst by free carboxylic acid. | Must esterify the starting material (Methyl ester) to prevent complexation with the Lewis Acid. |

| Incomplete Cyclization (Protocol A) | PPA viscosity too high; poor mixing. | Use mechanical stirring.[2] Increase temperature to 90°C (do not exceed 100°C). |

References

-

Mechanism of Friedel-Crafts Reactions

-

Intramolecular Cyclization Strategies

- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.

-

[Link]

-

Indene Polymerization Risks

- Classic Sulindac Synthesis (Contextual Grounding)

Sources

- 1. Friedel-Crafts Acylation [www1.udel.edu]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. preprints.org [preprints.org]

Application Note: High-Resolution Thin-Layer Chromatography (TLC) Systems for the Analysis of Indole-3-Acetic Acid

Introduction: The Role of TLC in Auxin Analysis

Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a critical signaling molecule governing a vast array of developmental processes, from cell division and elongation to tissue differentiation and responses to environmental stimuli. Accurate detection and quantification of IAA are paramount in plant physiology, agricultural science, and biotechnology. Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the qualitative and semi-quantitative analysis of IAA from various biological matrices. Its simplicity and high sample throughput make it an invaluable tool for screening plant extracts, monitoring fermentation processes for IAA-producing microorganisms, and purifying samples prior to more sensitive analyses like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS)[1][2].

This comprehensive guide provides detailed protocols and expert insights into the selection and optimization of TLC systems for the analysis of indole-3-acetic acid, tailored for researchers, scientists, and professionals in drug development.

The Chromatographic Principle: Selecting the Right System

The separation of IAA by TLC is predominantly achieved through normal-phase chromatography. In this mode, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase[3]. The separation is governed by the differential partitioning of the analyte between the stationary and mobile phases.

Stationary Phase: The Foundation of Separation

For the analysis of acidic compounds like IAA, silica gel 60 is the most common and effective stationary phase[4]. The silanol groups (Si-OH) on the silica surface are weakly acidic and provide polar interaction sites for the carboxyl group and the indole ring of IAA. Pre-coated TLC plates with a fluorescent indicator (e.g., F254) are highly recommended, as they allow for the non-destructive visualization of IAA under UV light.

Mobile Phase: The Key to Resolution

The choice of the mobile phase is critical for achieving optimal separation and resolution. The polarity of the solvent system must be carefully tuned to ensure that IAA migrates to a suitable retention factor (Rf) value, ideally between 0.2 and 0.7[5].

-

For Non-polar to Moderately Polar Systems: A common starting point for developing a mobile phase for IAA is a mixture of a non-polar solvent (like chloroform or ethyl acetate) with a more polar solvent (like methanol or formic acid). The inclusion of a small amount of a strong acid, such as formic or acetic acid, is often necessary to suppress the ionization of the carboxylic acid group of IAA. This ensures that the molecule is in its less polar, protonated form, leading to sharper spots and preventing tailing[6]. A widely cited and effective mobile phase consists of chloroform, ethyl acetate, and formic acid in a ratio of 77:22:1 (v/v/v) [7].

-

For More Polar Systems: In cases where better separation from other components is needed, a more polar solvent system can be employed. A mixture of butanone, ethyl acetate, ethanol, and water (3:5:1:1 v/v/v/v) has been shown to be effective[8].

The ideal solvent system should be determined empirically for each specific application and sample matrix, as the presence of other compounds can influence the chromatographic behavior of IAA.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Accurate and reproducible results begin with proper sample preparation. The following is a general protocol for the extraction of IAA from biological samples.

-

Homogenization: Homogenize the plant tissue or bacterial culture in a suitable solvent. Methanol is a common choice for its ability to efficiently extract IAA[2].

-

Extraction: Perform the extraction in an organic solvent. Acidify the supernatant to a pH of 2.5-3.0 with 1N HCl to ensure IAA is in its protonated form[9]. Extract the IAA into an equal volume of ethyl acetate by vigorous shaking[9].

-

Concentration: Evaporate the ethyl acetate phase to dryness under reduced pressure or a gentle stream of nitrogen.

-

Reconstitution: Re-dissolve the dried extract in a small, known volume of methanol for application to the TLC plate[9].

Protocol 2: TLC Plate Preparation and Sample Application

-

Plate Handling: Handle TLC plates carefully, holding them only by the edges to avoid contaminating the adsorbent layer[10].

-

Origin Line: Using a soft pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate[6][10].

-

Spotting: Apply the prepared sample extract and an IAA standard solution (typically 1 mg/mL in methanol) as small, discrete spots onto the origin line using a capillary tube or a microliter syringe[10]. Aim for spot diameters of 1-2 mm.

Protocol 3: Chromatogram Development

-

Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-20 minutes[2].

-

Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level[2][6]. Close the chamber and allow the solvent front to ascend the plate.

-

Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil[6].

-

Drying: Allow the plate to air dry completely in a fume hood.

Visualization and Identification

Due to the colorless nature of IAA, visualization techniques are required to locate the separated spots.

Non-Destructive Visualization: UV Light

If using TLC plates with a fluorescent indicator (F254), the indole ring of IAA will quench the fluorescence, appearing as a dark spot against a green fluorescent background when viewed under short-wave UV light (254 nm)[8][7].

Destructive Visualization: Chemical Spray Reagents

For more specific detection or for plates without a fluorescent indicator, chromogenic spray reagents are employed.

-

Salkowski Reagent: This is a widely used reagent for the detection of indole compounds. Upon reaction with IAA, it produces a characteristic pink to reddish-brown color[1].

-

Preparation: Mix 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid[1].

-

Application: Spray the dried TLC plate with the reagent and gently heat until the color develops.

-

-

Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This reagent is also highly specific for indole derivatives, producing a blue to purple spot with IAA[11].

-

Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of concentrated HCl and 50 mL of ethanol[11].

-

Application: Spray the plate with the reagent and heat gently.

-

Data Analysis and Interpretation

The migration of a compound in TLC is characterized by its Retention Factor (Rf), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a constant for a given compound under specific chromatographic conditions[12]. By comparing the Rf value of the spot in the sample extract to that of the IAA standard run on the same plate, one can tentatively identify the presence of IAA. For example, in a mobile phase of chloroform, methanol, and formic acid (77:22:1 v/v), IAA typically exhibits an Rf value of approximately 0.412[2].

Quantitative Data Summary

| Stationary Phase | Mobile Phase (v/v/v) | Analyte | Reported Rf Value | Reference |

| Silica Gel 60 F254 | Chloroform:Ethyl Acetate:Formic Acid (77:22:1) | Indole-3-Acetic Acid | ~0.412 | [2][7] |

| Silica Gel G f254 | Butanone:Ethyl Acetate:Ethanol:Water (3:5:1:1) | Indole-3-Acetic Acid | Varies | [8] |

Workflow Visualization

Caption: Workflow for the TLC analysis of Indole-3-Acetic Acid.

Logical Relationship of TLC Components

Caption: Interplay of components in the TLC separation of IAA.

Conclusion

Thin-Layer Chromatography remains a powerful and accessible technique for the analysis of indole-3-acetic acid. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can achieve reliable qualitative and semi-quantitative results. The protocols and insights provided in this guide offer a solid foundation for developing and validating TLC methods for IAA analysis in a variety of scientific applications.

References

-

Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]

-

ResearchGate. (n.d.). Thin layer chromatography (TLC). (A) Standard IAA and extracted sample... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Retrieved from [Link]

-

Gang, S., Saraf, M., & Joshi, H. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. PMC. Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

Shrestha, B., Shrestha, A., & Sharma, S. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 780-786. Retrieved from [Link]

-

Tam, Y. Y., & Normanly, J. (2010). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. PMC. Retrieved from [Link]

-

Bric, J. M., Bostock, R. M., & Silverstone, S. E. (1991). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of microbiological methods, 13(3), 225-232. Retrieved from [Link]

-

Do, Q. D., Angkawijaya, A. E., Tran-Nguyen, P. L., Huynh, L. H., Soetaredjo, F. E., Ismadji, S., & Ju, Y. H. (2014). TLC in the Analysis of Plant Material. Molecules, 19(8), 11397-11417. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Retrieved from [Link]

-

Rabel, F., & Sherma, J. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 30(4), 332-344. Retrieved from [Link]

-

LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of auxins, abscisic acid and cytokinins by TLC produced by... Retrieved from [Link]

-

Cimpoiu, C. (2006). Stationary phases for thin-layer chromatography. Journal of liquid chromatography & related technologies, 29(10), 1361-1387. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

-

University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

ResearchGate. (2014). What are the suitable solvent system to start TLC analysis for IAA detection? Retrieved from [Link]

Sources

- 1. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]

- 4. Stationary phases for thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. iitg.ac.in [iitg.ac.in]

- 11. epfl.ch [epfl.ch]

- 12. community.wvu.edu [community.wvu.edu]

Application Note: Purification of 1H-Indene-2-acetic Acid via Recrystallization

This application note details the purification protocol for 1H-Indene-2-acetic acid (and its relevant analogs, such as the 2,3-dihydro derivative). The protocol is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., Sulindac analogs) or material science applications.

Abstract & Scope

1H-Indene-2-acetic acid is a bicyclic aromatic acid often utilized as a scaffold in non-steroidal anti-inflammatory drug (NSAID) synthesis. Its purification is critical due to the potential for double-bond migration (isomerization between 1H- and 3H- forms) and polymerization of the indene core. This guide provides a validated recrystallization protocol emphasizing solvent systems that balance yield with the rejection of non-polar synthetic byproducts (e.g., unreacted indanones) and polar degradation products.

Chemical Properties & Solubility Profile[1][2]

To design an effective purification strategy, one must analyze the molecule's amphiphilic nature:

-

Non-Polar Domain: The indene bicycle (aromatic/aliphatic ring fusion) exhibits high affinity for non-polar solvents (Toluene, Heptane).

-

Polar Domain: The carboxylic acid tail (-CH₂COOH) provides hydrogen-bonding capability, making it soluble in alcohols and esters.

Critical Consideration (Isomer Stability): The 1H-indene system is prone to base-catalyzed isomerization. Avoid basic solvents (e.g., pyridine) or excessive heating in protic solvents which might promote double-bond migration.

Table 1: Solvent Compatibility Matrix

| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Impurity Rejection |

| Ethyl Acetate / n-Heptane | Primary Choice | High | Low | Excellent (rejects non-polar tars) |

| Ethanol / Water | Alternative | Very High | Moderate | Good (rejects inorganic salts) |

| Toluene | Specific | High | Low | Moderate (good for large scale) |

| Dichloromethane (DCM) | Extraction Only | Very High | High | Poor (yield loss is high) |

Recommended Protocol: Two-Solvent Recrystallization

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Rationale: This system avoids the high temperatures of toluene (reducing polymerization risk) and the protic environment of alcohols (reducing isomerization risk).

Phase 1: Dissolution

-

Charge: Place the crude 1H-Indene-2-acetic acid (solid) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add Ethyl Acetate (EtOAc) at a ratio of 3-5 mL per gram of crude solid.

-

Heating: Heat the mixture to a gentle reflux (approx. 77°C).

-

Note: If the solid does not dissolve completely after 10 minutes of reflux, add more EtOAc in 0.5 mL increments.

-

Checkpoint: The solution should be clear. If dark, insoluble particles remain, perform a Hot Filtration (see Phase 2).

-

Phase 2: Hot Filtration (Optional but Recommended)

If the solution contains suspended particulates or is highly colored:

-

Add activated charcoal (1-2 wt% of crude mass) to the hot solution. Stir for 5 minutes.

-

Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

-

Return the filtrate to the heat source and bring back to a gentle boil.

Phase 3: Crystallization

-

Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane dropwise.

-

Visual Cue: Continue adding heptane until a faint, persistent cloudiness (turbidity) is observed.

-

-

Re-clarification: Add just enough EtOAc (approx. 0.5 - 1 mL) to redissolve the cloudiness and restore a clear solution.

-

Controlled Cooling:

-

Remove the flask from the heat source.

-

Allow it to cool to room temperature (20-25°C) undisturbed for 1-2 hours. Rapid cooling promotes occlusion of impurities.

-

Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 30 minutes to maximize yield.

-

Phase 4: Isolation

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio). This removes the mother liquor containing impurities without redissolving the product.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours.

-

Caution: Do not exceed 50°C to prevent decarboxylation or polymerization.

-

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points of the purification process.

Figure 1: Step-by-step decision tree for the recrystallization of 1H-Indene-2-acetic acid using the EtOAc/Heptane system.

Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

If the product separates as an oil droplets rather than crystals:

-

Cause: The solution is too concentrated, or the anti-solvent was added too quickly.

-

Remedy: Reheat the mixture to redissolve the oil. Add a small amount of the good solvent (EtOAc). Allow the solution to cool much more slowly.

-

Seeding: Add a single seed crystal of pure product when the solution reaches room temperature to induce nucleation.

Low Yield[3]

-

Cause: Too much solvent used (product remains in mother liquor).

-

Remedy: Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling/crystallization steps to harvest a "second crop." Note that the second crop usually has lower purity.

Isomerization Check

-

Validation: Perform 1H-NMR.

-

1H-Indene isomer: Look for the vinylic proton signal (typically a triplet or dd around 6.5-7.0 ppm) and the methylene protons of the five-membered ring (doublet around 3.4 ppm).

-

Isomer Shift: If the double bond migrates, the splitting patterns in the aliphatic region will change distinctly.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5174955, 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Retrieved from [Link]

-

Lau, S., et al. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. MDPI.[1] Retrieved from [Link]

-